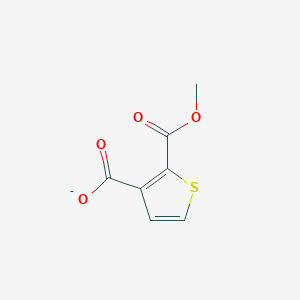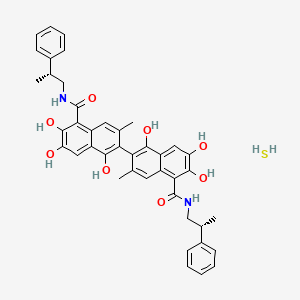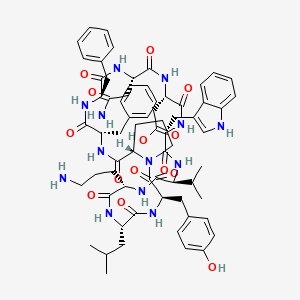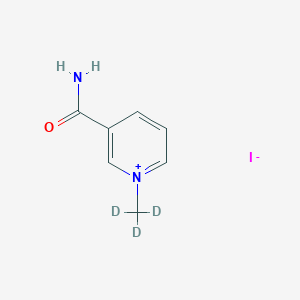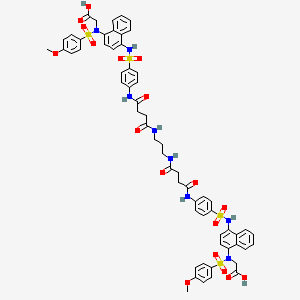
biKEAP1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
biKEAP1 is a unique bivalent inhibitor of the BTB E3 ligase KEAP1. This compound is designed to engage the cellular KEAP1 dimer, leading to the direct release of sequestered NRF2 protein, which results in instant NRF2 activation. This activation promotes the nuclear translocation of NRF2, directly suppressing proinflammatory cytokine transcription .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of biKEAP1 involves the chemical linking of two copies of a monovalent KEAP1 inhibitor. This approach leverages the dimeric nature of KEAP1, which contains two drug-binding sites. The synthetic route typically involves multiple steps, including the formation of amide bonds and sulfonamide linkages under controlled conditions .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process would include purification steps such as crystallization or chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: biKEAP1 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds to the KEAP1 dimer, leading to the release of NRF2 .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as amine and sulfonyl chloride derivatives. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed: The major product formed from the synthesis of this compound is the bivalent inhibitor itself, which is designed to engage both binding sites on the KEAP1 dimer .
Applications De Recherche Scientifique
biKEAP1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its ability to rapidly activate NRF2 makes it a valuable tool for studying the NRF2 pathway and its role in inflammation and oxidative stress. In medicine, this compound has potential therapeutic applications for conditions involving acute inflammation .
Mécanisme D'action
biKEAP1 exerts its effects by binding to the KEAP1 dimer, which leads to the release of the sequestered NRF2 protein. This release promotes the nuclear translocation of NRF2, where it suppresses the transcription of proinflammatory cytokine genes. The molecular targets involved include the KEAP1 dimer and the NRF2 protein .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Monovalent KEAP1 inhibitors
- Proteolysis targeting chimera (PROTAC) degraders that target KEAP1
Uniqueness: biKEAP1 is unique in its bivalent nature, which allows it to engage both binding sites on the KEAP1 dimer simultaneously. This results in a more rapid and potent activation of NRF2 compared to monovalent inhibitors .
Propriétés
Formule moléculaire |
C61H60N8O18S4 |
|---|---|
Poids moléculaire |
1321.4 g/mol |
Nom IUPAC |
2-[[4-[[4-[[4-[3-[[4-[4-[[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]sulfamoyl]anilino]-4-oxobutanoyl]amino]propylamino]-4-oxobutanoyl]amino]phenyl]sulfonylamino]naphthalen-1-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C61H60N8O18S4/c1-86-42-16-24-46(25-17-42)90(82,83)68(38-60(74)75)54-30-28-52(48-8-3-5-10-50(48)54)66-88(78,79)44-20-12-40(13-21-44)64-58(72)34-32-56(70)62-36-7-37-63-57(71)33-35-59(73)65-41-14-22-45(23-15-41)89(80,81)67-53-29-31-55(51-11-6-4-9-49(51)53)69(39-61(76)77)91(84,85)47-26-18-43(87-2)19-27-47/h3-6,8-31,66-67H,7,32-39H2,1-2H3,(H,62,70)(H,63,71)(H,64,72)(H,65,73)(H,74,75)(H,76,77) |
Clé InChI |
FDJKCJCMGLIPES-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)CCC(=O)NCCCNC(=O)CCC(=O)NC5=CC=C(C=C5)S(=O)(=O)NC6=CC=C(C7=CC=CC=C76)N(CC(=O)O)S(=O)(=O)C8=CC=C(C=C8)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


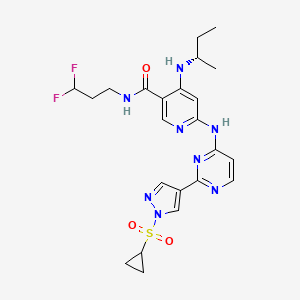
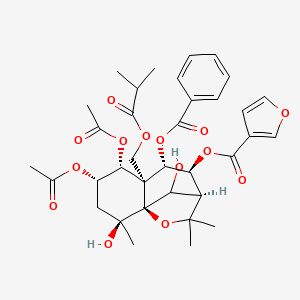
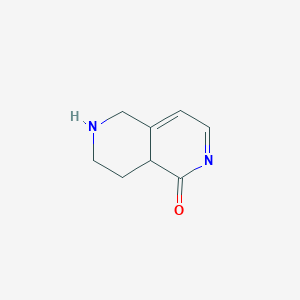
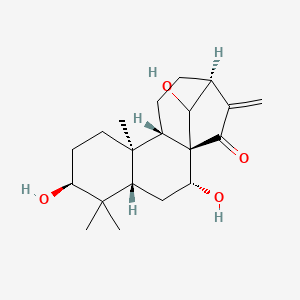
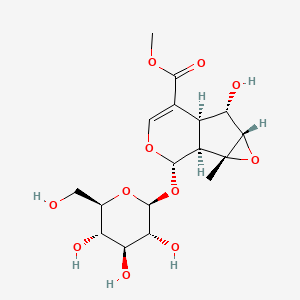
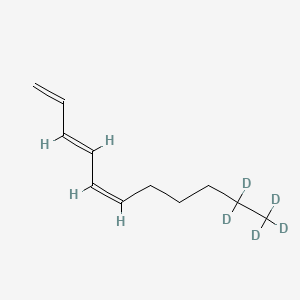
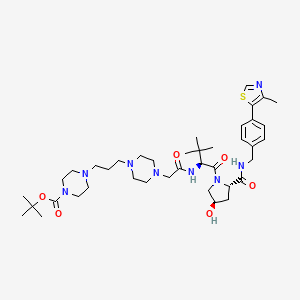
![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B15135959.png)
